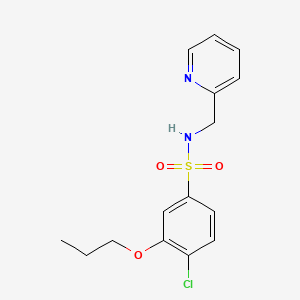
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide and ‘N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide is often used in scientific research due to their diverse applications in various fields. Their unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis
The structure of [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Profiling
Novel psychoactive and neurotropic properties of quinoline derivatives have been explored, revealing promising substances with specific effects such as sedation, anti-amnesic activity, anti-anxiety action, and considerable antihypoxic effect. These findings suggest potential applications in the development of treatments for various neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).
Regioselective Synthesis and Chemical Properties
Research into the regioselective synthesis of benzopyranoquinolinones via radical cyclization has demonstrated the ability to produce derivatives with high yields. This methodological advancement indicates potential for the synthesis of complex quinoline derivatives with applications in material science and pharmaceutical chemistry (Majumdar & Mukhopadhyay, 2003).
Novel Compounds Synthesis for Anticancer and Antimalarial Activities
The synthesis and biological evaluation of quinoline derivatives have been conducted to assess their potential in treating various diseases, including cancer and malaria. For instance, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized and showed significant in vitro cytotoxicity against human cancer cell lines and antimalarial activity, highlighting the therapeutic potential of quinoline derivatives (Mphahlele, Khoza, & Mabeta, 2016).
Fluorescent Sensor Development
Quinoline derivatives have been employed in the development of highly selective fluorescent sensors for detecting metal ions, such as cadmium and zinc. This application is crucial for environmental monitoring and the development of diagnostic tools (Zhou, Li, Shi, Tang, Chen, & Liu, 2012).
Corrosion Inhibition
Studies on the corrosion inhibitive properties of quinoline derivatives on steel in hydrochloric acid have shown that these compounds can offer significant protection against corrosion. This research suggests applications in the development of more effective corrosion inhibitors for industrial use (Ansari, Ramkumar, Nalini, & Quraishi, 2016).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(22)21-10-2-3-13-6-9-16(11-17(13)21)20-18(23)14-4-7-15(19)8-5-14/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOSJCIYAKHHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

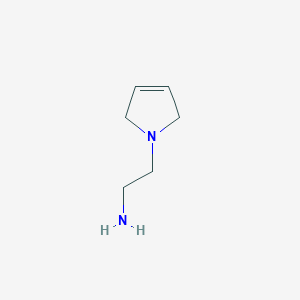
![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)
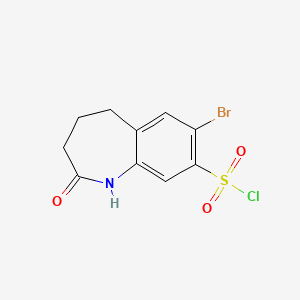
![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)
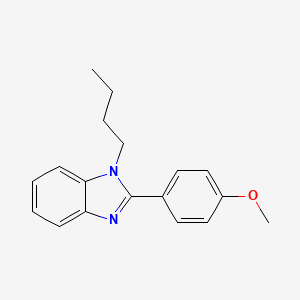
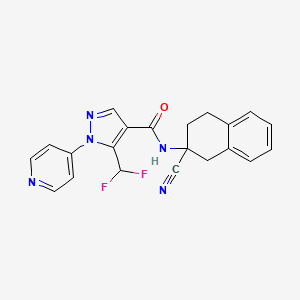
![1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2581110.png)
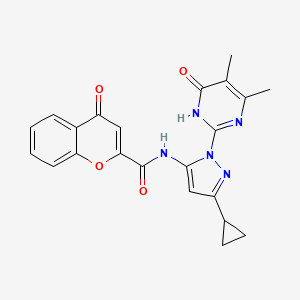
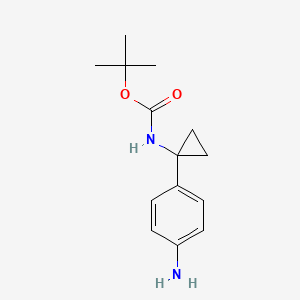
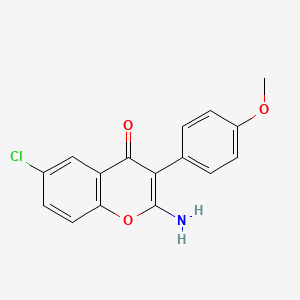
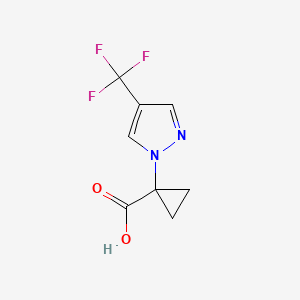

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)
